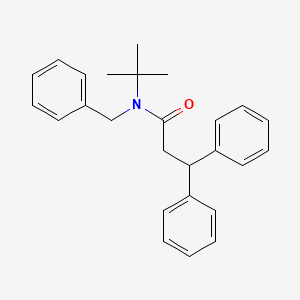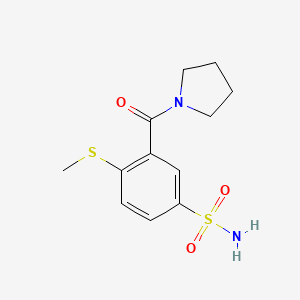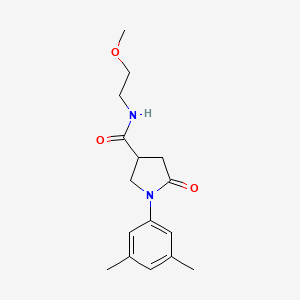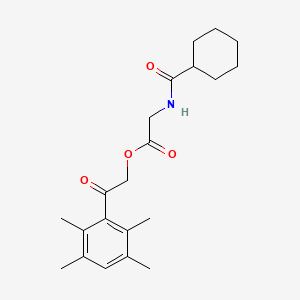![molecular formula C16H19N5O2S B4746473 1,3-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4746473.png)
1,3-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
1,3-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DMPPS and is known for its unique chemical structure and properties. In
Mécanisme D'action
The mechanism of action of DMPPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, angiogenesis, and tumor growth. DMPPS has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. DMPPS has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and tumor growth.
Biochemical and Physiological Effects:
DMPPS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to sites of inflammation. DMPPS has also been shown to inhibit the proliferation and migration of endothelial cells, which are involved in the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
DMPPS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and to be well-tolerated in animal models. However, there are also some limitations to the use of DMPPS in lab experiments. It has been shown to have poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness. Additionally, the mechanism of action of DMPPS is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
For research on DMPPS include the development of more effective synthesis methods and purification techniques, investigation of its mechanism of action, evaluation of its safety and efficacy in animal models and clinical trials, and exploration of its potential use in combination with other therapeutic agents.
Applications De Recherche Scientifique
DMPPS has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. DMPPS has also been studied for its potential use as a therapeutic agent for various diseases, such as cancer, arthritis, and cardiovascular disease.
Propriétés
IUPAC Name |
1,3-dimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-12-6-4-5-7-14(12)10-21-9-8-16(18-21)19-24(22,23)15-11-20(3)17-13(15)2/h4-9,11H,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPMYJACYALKED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CN(N=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(ethylamino)sulfonyl]-4-methoxy-N-(4-pyridinylmethyl)benzamide](/img/structure/B4746398.png)
![6-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarbothioamide](/img/structure/B4746402.png)
![1-cyclopropyl-2-mercapto-7-(3-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4746413.png)


![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4746422.png)



![2-ethyl-6-(4-isopropylbenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4746449.png)
![4-(4-fluorophenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4746455.png)
![N-(2-chloro-4-nitrophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4746457.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4746481.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4746484.png)
